N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide
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Description
N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H22FN3O4S and its molecular weight is 443.49. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential
Antitumor Activity
Benzothiazoles, particularly those with fluorine substitutions and dimethoxyphenyl groups, have shown potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648) exhibits exquisitely potent antiproliferative activity, demonstrating its potential as a lead compound for antitumor drug development (Mortimer et al., 2006).
Bio-Immunological and Cytotoxicity Studies
Polymers with varying alkyl chain lengths and molar masses, including those derived from oxazolines, have been evaluated for their cell cytotoxicity and immunosuppressive effects. These studies support the utilization of such polymers in biomedical applications, indicating the relevance of chemical synthesis in developing novel materials for therapeutic and diagnostic purposes (Kronek et al., 2011).
Chemical Synthesis and Characterization
Novel Synthetic Approaches
Research has been conducted on the synthesis of di- and mono-oxalamides, demonstrating novel one-pot synthetic approaches. Such methodologies facilitate the creation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from precursors like 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing the utility of innovative synthetic routes in generating compounds with potential pharmacological applications (Mamedov et al., 2016).
Spectral and Structural Analyses
The structural and spectral characterization of newly synthesized compounds, including those based on triazole motifs, underscores the importance of detailed chemical analysis in understanding the properties and potential applications of novel compounds. Such analyses are crucial for the development of new materials with specific biological or chemical activities (Ahmed et al., 2016).
Biological Activity
Role in Stress and Hyperarousal
Orexin-1 receptor antagonists, targeting specific neural pathways, have been explored for their ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This highlights the potential of targeting specific receptors or pathways with novel compounds for therapeutic benefits in psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Properties
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-13-19(31-22(25-13)14-4-6-15(23)7-5-14)10-11-24-20(27)21(28)26-16-8-9-17(29-2)18(12-16)30-3/h4-9,12H,10-11H2,1-3H3,(H,24,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCUTHPRCRKTCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.